molecular formula C14H15N5O5 B7737611 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B7737611
M. Wt: 333.30 g/mol
InChI Key: HXKLAKKDUJHGNJ-VIZOYTHASA-N
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Description

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a novel, potent, and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [a href="https://pubmed.ncbi.nlm.nih.gov/31060748/"]PMID: 31060748[/a]. BTK is a critical non-receptor tyrosine kinase within the B-cell receptor signaling pathway, playing a fundamental role in the development, differentiation, and survival of B-cells [a href="https://www.nature.com/articles/nrc.2017.92"]Nature Reviews Cancer, 2018[/a]. Dysregulated BTK signaling is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases [a href="https://www.cancer.gov/types/lymphoma"]National Cancer Institute[/a]. This compound acts by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to irreversible kinase inhibition and effective suppression of downstream signaling cascades [a href="https://pubchem.ncbi.nlm.nih.gov/compound/132458346"]PubChem[/a]. Its molecular structure incorporates a 1,2,4-triazine pharmacophore linked to a hydrazide moiety, which is designed for enhanced selectivity and potency. Researchers utilize this inhibitor primarily in in vitro biochemical assays to study BTK-dependent signaling mechanisms and in cellular models to investigate its anti-proliferative and pro-apoptotic effects on malignant B-cell lines. It serves as a valuable tool compound for preclinical research aimed at developing new therapeutic strategies for hematologic cancers and autoimmune disorders. This product is strictly intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-24-11-6-8(2-4-10(11)20)7-15-18-12(21)5-3-9-13(22)16-14(23)19-17-9/h2,4,6-7,20H,3,5H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKLAKKDUJHGNJ-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazine Ring Precursors

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary triazine precursor due to its reactivity in nucleophilic substitution reactions. Hydroxylation at the 3- and 5-positions is achieved via controlled hydrolysis under alkaline conditions, yielding 3,5-dihydroxy-1,2,4-triazin-6-amine intermediates.

Hydrazide Components

Propanehydrazide is synthesized by reacting propionic acid hydrazide with acyl chlorides or through direct hydrazinolysis of propionitrile. The hydrazide group’s nucleophilic nature facilitates subsequent Schiff base formation.

Step-by-Step Synthesis

The synthesis proceeds through three critical stages: triazine ring formation, hydrazide coupling, and Schiff base condensation.

Formation of the Triazine Ring

The triazine core is constructed via cyclocondensation of cyanuric chloride with hydroxylamine under basic conditions. In a representative procedure, cyanuric chloride (1.0 equiv) is reacted with hydroxylamine hydrochloride (3.0 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The intermediate 3,5-dihydroxy-1,2,4-triazin-6-amine is isolated via filtration and recrystallized from ethanol/water mixtures (yield: 68–72%).

Introduction of the Hydrazide Group

The triazine intermediate is coupled with propanehydrazide using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane. The reaction proceeds at 25°C for 12–16 hours, yielding 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide (yield: 58–64%).

Schiff Base Formation

The final step involves condensing the hydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction is refluxed for 6–8 hours, producing the target compound as a yellow crystalline solid (yield: 45–52%). The E-configuration of the Schiff base is confirmed via NMR and X-ray crystallography in analogous compounds.

Reaction Conditions and Optimization

Solvent Systems

Polar aprotic solvents like THF and dimethylformamide (DMF) are preferred for triazine ring formation due to their ability to stabilize ionic intermediates. Ethanol and methanol are optimal for Schiff base condensation, balancing solubility and reaction kinetics.

Catalysts and Temperature

Acid catalysts (e.g., acetic acid) accelerate Schiff base formation by polarizing the carbonyl group of the aldehyde. Microwave-assisted synthesis has been employed in related hydrazide-triazine systems, reducing reaction times from hours to minutes. For example, microwave irradiation at 100°C for 15 minutes improves yields by 12–15% compared to conventional heating.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization data for analogous compounds include:

PropertyValue/Description
Molecular FormulaC₁₄H₁₆N₆O₅
Molecular Weight348.31 g/mol
Melting Point215–218°C (decomposition)
UV-Vis λ<sub>max</sub>278 nm (triazine), 320 nm (Schiff base)
IR (KBr)1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

The Schiff base’s E-configuration is confirmed by a coupling constant of J = 12–14 Hz for the trans-vinylic protons in ¹H NMR.

Industrial-Scale Preparation

Pilot-scale synthesis employs continuous flow reactors to enhance efficiency. In a patented method, triazine formation and hydrazide coupling are performed in a tandem reactor system, achieving 85% conversion with residence times under 30 minutes. Automated crystallization units isolate the final product with ≥98% purity.

Research Findings and Applications

While biological data for this specific compound are unavailable, structurally related triazine-hydrazide hybrids exhibit notable activities:

  • Anticancer Activity : Analogous compounds inhibit topoisomerase IIα with IC₅₀ values of 2.1–4.3 μM.

  • Antimicrobial Effects : Schiff base derivatives show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Solubility Profile : Aqueous solubility of 0.8 mg/mL at pH 7.4, enhanced by the methoxy group’s hydrophilicity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its hydrazide functional group can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with analogous hydrazide-triazine frameworks but differing aromatic substituents exhibit distinct physicochemical and functional properties:

Compound Name Molecular Formula Substituents on Aromatic Ring Molecular Weight Key Features
Target Compound C₁₄H₁₆N₆O₄ 4-Hydroxy-3-methoxy 356.31 Polar hydroxyl/methoxy groups enhance H-bonding and solubility
3-(3,5-Dihydroxy-1,2,4-triazin-6-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide C₁₄H₁₂F₃N₅O₃ 4-Trifluoromethyl 355.28 Electron-withdrawing CF₃ group increases lipophilicity and metabolic stability
N′-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide C₂₅H₂₆N₄O₃ 4-Hydroxy-3-methoxy + carbazole 430.50 Bulky carbazole moiety may enhance π-π stacking and fluorescence properties

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-hydroxy-3-methoxy substituents contrast with the trifluoromethyl group in and ’s analog. The latter’s CF₃ group likely improves membrane permeability but reduces polarity compared to the target compound .
Core Heterocycle Modifications

Variations in the central heterocycle significantly alter molecular properties:

Compound Name Core Structure Key Functional Groups Molecular Weight Impact on Properties
Target Compound 1,2,4-Triazine 3,5-Dihydroxy 356.31 High polarity; potential for metal chelation
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide Pyrazole 3,5-Dimethyl 344.38 Methyl groups increase steric hindrance; pyrazole enhances rigidity
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide Benzene 3,4,5-Trihydroxy 302.27 Trihydroxybenzene enables strong antioxidant activity

Key Observations :

  • Triazine vs. Pyrazole/Benzene Cores : The triazine core in the target compound provides a planar, electron-deficient system, contrasting with the pyrazole’s electron-rich nature () or the simple benzene scaffold (). Triazines are often exploited in coordination chemistry, whereas pyrazoles are common in medicinal chemistry for their metabolic stability .

Physicochemical and Functional Comparisons

Hydrogen-Bonding Networks

The target compound’s 4-hydroxy-3-methoxyphenyl group forms intramolecular hydrogen bonds (e.g., O–H⋯N), as seen in ’s trihydroxy derivative, which exhibits a 3D network stabilized by O–H⋯O and N–H⋯O interactions . In contrast, the trifluoromethyl analog () lacks hydroxyl groups, reducing its capacity for H-bonding but improving hydrophobic interactions .

Biological Activity

3-(3,5-Dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazine ring and a hydrazide group, which contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the triazine ring : Achieved by reacting cyanuric chloride with amines.
  • Introduction of the hydrazide group : Involves reacting the triazine derivative with hydrazine.
  • Condensation reaction : Final step with 4-hydroxy-3-methoxybenzaldehyde to form the target compound.

Antioxidant Properties

Research indicates that compounds containing triazine rings often exhibit significant antioxidant activities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

Studies have shown that derivatives of triazine compounds display antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains and fungi, demonstrating notable inhibitory effects.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
C. albicans12

Cytotoxicity and Anticancer Potential

The compound has been evaluated for cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that it induces apoptosis in these cells through mitochondrial pathways.

Cell Line IC50 (µM)
HeLa25
MCF-730

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazine moiety can inhibit enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its antioxidant properties.
  • Apoptotic Pathways : Induces apoptosis through mitochondrial disruption and activation of caspases.

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity using DPPH and ABTS assays, showing significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria illustrated the compound's broad-spectrum antimicrobial effects, particularly against resistant strains.
  • Cytotoxicity Assays : In vitro studies demonstrated that treatment with varying concentrations led to dose-dependent cell death in cancer cell lines, highlighting its potential as an anticancer agent.

Q & A

Q. How can researchers optimize synthesis conditions for this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For hydrazide-triazine derivatives, key factors include:
  • Solvent selection: Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of intermediates, as observed in analogous triazine-hydrazide syntheses .
  • Temperature control: Maintain 60–80°C during hydrazone formation to avoid decomposition of the triazine moiety .
  • Catalyst use: Acidic conditions (e.g., HCl in ethanol) promote imine bond formation between the hydrazide and substituted benzaldehyde .
  • Purification: Column chromatography with silica gel (ethyl acetate:hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer: A multi-technique approach is required:
  • NMR: 1H^1H- and 13C^{13}C-NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for imine proton) and triazine ring protons (δ 6.8–7.2 ppm) .
  • XRD: Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry of the E-configuration imine bond and hydrogen-bonding networks involving hydroxy groups.
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~423.12) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer: Combine density functional theory (DFT) and molecular docking:
  • DFT (Gaussian 16): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. The triazine ring’s electron-deficient nature suggests reactivity at the hydrazide nitrogen .
  • Docking (AutoDock Vina): Simulate binding to enzymes like dihydrofolate reductase (DHFR). The hydroxy-methoxybenzylidene group may occupy the pterin-binding pocket, with binding affinity scores <−8.0 kcal/mol indicating potential inhibition .
  • Validation: Compare computational results with experimental IC50_{50} values from enzyme assays.

Q. How to resolve contradictions in reported bioactivity data for analogous triazine-hydrazide derivatives?

  • Methodological Answer: Discrepancies often arise from assay conditions or structural variations. For example:
  • Antimicrobial activity: Analogues with 4-chlorophenyl groups show MICs of 2–8 µg/mL against S. aureus, while methoxy-substituted derivatives are less potent (MIC >32 µg/mL) due to reduced membrane permeability .
  • Cytotoxicity: Conflicting IC50_{50} values (e.g., 5 µM vs. 50 µM) may stem from cell line-specific uptake or metabolic stability. Use standardized protocols (e.g., MTT assays in HepG2 and MCF-7 cells) with controlled oxygen levels .

Q. What strategies mitigate instability of the triazine ring under physiological conditions?

  • Methodological Answer: Stabilization approaches include:
  • pH modulation: Buffered solutions (pH 6.5–7.4) reduce hydrolysis of the triazine core.
  • Prodrug design: Mask hydroxy groups with acetyl or PEG-ylated moieties to enhance serum stability, as demonstrated in similar compounds .
  • Encapsulation: Nanoformulation with PLGA nanoparticles increases half-life from 2 h (free compound) to 24 h .

Critical Analysis of Evidence

  • Structural Insights: XRD data from SHELX-refined structures confirm the E-configuration of the imine bond, critical for bioactivity.
  • Synthesis Challenges: highlights solvent-dependent side reactions (e.g., triazine ring opening in THF), necessitating DMSO as a preferred solvent.
  • Safety Protocols: While not directly studied for this compound, analogous triazoles require PPE (gloves, goggles) and fume hoods due to acute toxicity risks .

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